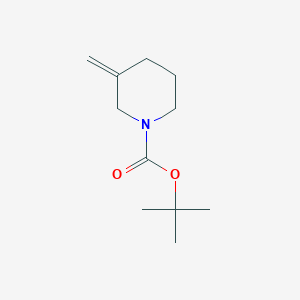
N-Boc-3-Metilenopiperidina
Descripción general
Descripción
N-Boc-3-methylenepiperidine is a heterocyclic organic compound with the molecular formula C9H17NO2. It is a white, crystalline solid that is soluble in water and organic solvents. N-Boc-3-methylenepiperidine is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the preparation of polymers, polyamides, and polyurethanes.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina
Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y juegan un papel fundamental en la industria farmacéutica. Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . N-Boc-3-Metilenopiperidina puede utilizarse como material de partida o intermedio en la síntesis de varios derivados de piperidina .
Descubrimiento de Fármacos
Los derivados de piperidina, incluido this compound, se utilizan en diferentes aplicaciones terapéuticas. Se han utilizado como agentes anticancerígenos, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer y antipsicóticos .
Protección N-Boc de Aminas
This compound se puede utilizar en la protección N-Boc de aminas. Este es un enfoque ecológico y sencillo para la protección N-Boc en aminas estructuralmente diversas bajo irradiación ultrasónica .
Síntesis de Agentes de Acoplamiento de Silano
El 3-metilenopiperidina-1-carboxilato de terc-butilo se puede utilizar en la síntesis de agentes de acoplamiento de silano. Estos agentes se pueden utilizar como agentes de acoplamiento e iniciadores .
Precursor a Productos Naturales Biológicamente Activos
El 3-metilenopiperidina-1-carboxilato de terc-butilo se ha sintetizado con buen rendimiento y selectividad a partir del 4-bromo-1H-indol disponible comercialmente y utilizando reactivos simples. El compuesto en cuestión es un precursor potencial de productos naturales biológicamente activos como la Indiacen A y la Indiacen B .
Síntesis de Nuevas Poliimidas
El 3-metilenopiperidina-1-carboxilato de terc-butilo se puede utilizar en la síntesis de nuevas poliimidas. Estas poliimidas presentan una excelente solubilidad, buena estabilidad térmica, alta transparencia óptica y baja constante dieléctrica .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-Boc-3-Methylenepiperidine, also known as Tert-butyl 3-methylidenepiperidine-1-carboxylate, is primarily used as a reagent in the preparation of analogs of spirocyclic quinuclidinyl-Δ2-isoxazolines . These analogs are potent and selective α7 nicotinic agonists , which means they bind to the α7 nicotinic acetylcholine receptors in the central and peripheral nervous system .
Mode of Action
The compound acts as an acetylcholine receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, N-Boc-3-Methylenepiperidine binds to the nicotinic acetylcholine receptors, mimicking the action of acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
As an agonist of the α7 nicotinic acetylcholine receptors, it likely influences the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Result of Action
The molecular and cellular effects of N-Boc-3-Methylenepiperidine’s action would depend on the specific context of its use. As a reagent in the synthesis of α7 nicotinic receptor agonists, its primary effect would be the production of these agonists . These agonists have shown promising results in animal models of Alzheimer’s disease .
Propiedades
IUPAC Name |
tert-butyl 3-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENNZHRFKNCIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460144 | |
| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
276872-89-0 | |
| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)

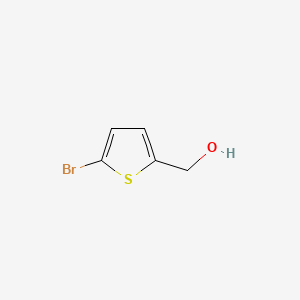

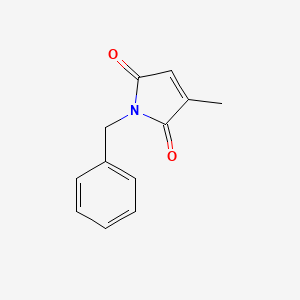
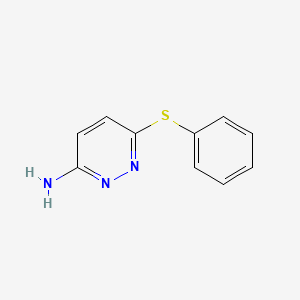
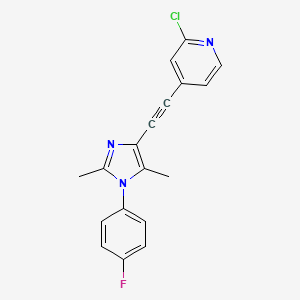
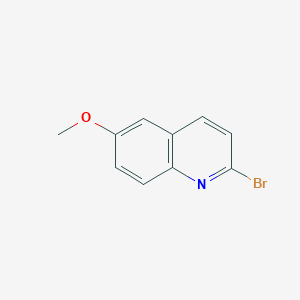
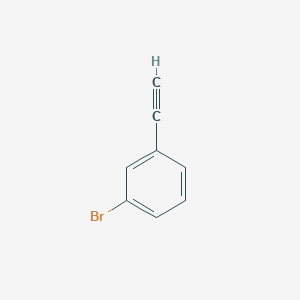
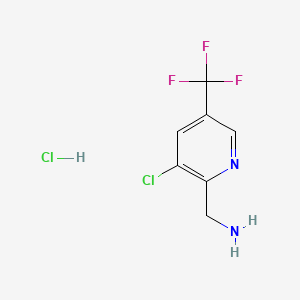
![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)
